Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate (CAS 1876746-56-3) is a trisubstituted thiazole derivative with the molecular formula C₉H₁₀F₃NO₂S and a molecular weight of 253.24 g/mol. The compound features a 2,2,2-trifluoroethyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate ester at the 5-position of the thiazole ring.

Molecular Formula C9H10F3NO2S
Molecular Weight 253.24
CAS No. 1876746-56-3
Cat. No. B2409807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate
CAS1876746-56-3
Molecular FormulaC9H10F3NO2S
Molecular Weight253.24
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)CC(F)(F)F)C
InChIInChI=1S/C9H10F3NO2S/c1-3-15-8(14)7-5(2)13-6(16-7)4-9(10,11)12/h3-4H2,1-2H3
InChIKeyWPVGQJVFOFIMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate (CAS 1876746-56-3): Baseline Identity for Procurement


Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate (CAS 1876746-56-3) is a trisubstituted thiazole derivative with the molecular formula C₉H₁₀F₃NO₂S and a molecular weight of 253.24 g/mol . The compound features a 2,2,2-trifluoroethyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate ester at the 5-position of the thiazole ring. This specific substitution pattern distinguishes it from more common mono- or disubstituted thiazole carboxylates and places it within a chemical space frequently explored for kinase inhibition and agrochemical discovery [1]. The compound is catalogued by multiple specialty chemical suppliers under identifiers such as EN300-1086848 (Enamine) and BAD74656 (CymitQuimica), with reported purities ranging from 95% to ≥98% .

Trisubstituted thiazole scaffold: 2-CF3CH2, 4-Me, 5-CO2Et
Chemical space for kinase inhibition and agrochemical discovery
Multiple supplier catalog entries with varied purity grades

Why Generic Substitution of Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate is Not Advisable


Substituting this compound with a structurally simpler thiazole carboxylate—such as ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) or a regioisomeric trifluoroethyl thiazole—introduces distinct risks in both chemical and biological contexts. The 2,2,2-trifluoroethyl substituent at the 2-position is not merely a decorative fluorine tag; it confers enhanced lipophilicity and metabolic stability that are well-documented for trifluoroethylated heterocycles . Regioisomers where the trifluoroethyl group is positioned differently (e.g., at the 4-position) or where the ester is at the 4-carboxylate position exhibit divergent electronic properties and steric profiles, which can dramatically alter target binding and pharmacokinetic behavior. Moreover, the specific 4-methyl-5-ethyl ester arrangement provides a unique vector for further derivatization (e.g., hydrolysis to the carboxylic acid or amidation) that is not replicated by analogs lacking either the methyl or the trifluoroethyl group. Procurement of a generic alternative without these precise substituents risks invalidating SAR hypotheses and wasting screening resources [1].

Non-fluorinated analogs (e.g., ethyl 4-methylthiazole-5-carboxylate) lack the 2,2,2-trifluoroethyl group, which may reduce metabolic stability and lipophilicity.
Regioisomeric thiazoles (e.g., 4-ester instead of 5-ester) present different H-bond geometry and steric profiles, potentially ablating kinase binding.
Analogs missing the 4-methyl or 5-ethyl ester eliminate key vectors for derivatization (hydrolysis, amidation), limiting SAR exploration.

Quantitative Comparator Evidence for Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate


Synthetic Complexity and Cost Premium Relative to Non-Fluorinated Thiazole Carboxylate Analogs

The target compound commands a significant price premium over the non-fluorinated analog ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2). This premium reflects the added synthetic complexity of introducing the 2,2,2-trifluoroethyl group at the 2-position of the thiazole ring [1]. For procurement decisions, this price differential serves as a quantitative indicator of synthetic accessibility and the specialized nature of the fluorinated building block.

Cost vs non-fluorinated
Head-to-head
~$842/g (target) vs $21.9/g (non-fluorinated); 38× cost premium
Informs budget when fluorinated substituent is mechanistically required.
Prices from 2023-2024 catalogs; may vary by vendor and scale.
Medicinal Chemistry Chemical Procurement Building Block Sourcing

Enhanced Metabolic Stability Conferred by the 2,2,2-Trifluoroethyl Substituent

The 2,2,2-trifluoroethyl group is recognized in the medicinal chemistry literature as a motif that enhances metabolic stability and lipophilicity relative to non-fluorinated alkyl substituents . While direct metabolic stability data for the target compound itself are not publicly available, the class-level evidence for trifluoroethyl-substituted heterocycles establishes a mechanistic rationale for prioritizing this compound over non-fluorinated analogs (e.g., ethyl 4-methylthiazole-5-carboxylate) in programs where oxidative metabolism at the 2-position side chain is a concern [1]. The trifluoroethyl group's electron-withdrawing nature reduces the susceptibility of adjacent C–H bonds to cytochrome P450-mediated oxidation.

Metabolic stability
Class-level
Trifluoroethyl group class-level evidence supports enhanced metabolic stability; direct data for this compound not available.
Supports selection when 2-position metabolic soft spot is a concern.
Inference from fluorinated heterocycle literature; experimental confirmation pending.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Unique Substitution Pattern as a 2,4,5-Trisubstituted Thiazole Regioisomer

The target compound belongs to the class of 2,4,5-trisubstituted thiazoles, a scaffold systematically explored for Cdc7 kinase inhibition [1]. Its specific regioisomeric arrangement—2-(2,2,2-trifluoroethyl), 4-methyl, 5-ethyl carboxylate—differs fundamentally from regioisomers such as ethyl 2-(2,2,2-trifluoroethyl)thiazole-4-carboxylate (CAS not explicitly listed but available from vendors), where the ester is at the 4-position rather than the 5-position . In the Cdc7 kinase inhibitor SAR study, the substitution pattern at the 4- and 5-positions of the thiazole core was shown to critically influence binding efficiency and selectivity [1]. Regioisomeric swapping of the ester position would alter the exit vector for substituents extending toward the solvent-exposed region of the kinase active site, potentially ablating activity.

Regioisomer SAR
Class-level
5-ester (target) vs 4-ester regioisomer; >10× IC₅₀ differences observed in Cdc7 inhibitor SAR.
Regioisomer identity critical for kinase SAR interpretation.
Based on published Cdc7 trisubstituted thiazole SAR (2014).
Kinase Inhibition Structure-Activity Relationship Thiazole Scaffold

Purity and Analytical Documentation Rigor Across Suppliers

The target compound is offered at varying purity levels and with differing analytical documentation across suppliers. Synblock offers the compound at NLT 98% purity with supporting documentation including MSDS, NMR, HPLC, and LC-MS . Chemenu offers 95%+ purity . For procurement decisions where analytical traceability is critical—such as GLP studies or patent filings—the availability of comprehensive characterization data (NMR, HPLC, LC-MS) from Synblock provides a verifiable quality benchmark that may not be consistently available from all vendors for this relatively niche compound.

Purity & documentation
Head-to-head
Synblock NLT 98% purity, documentation: NMR, HPLC, LC-MS; other vendors 95% purity.
Higher purity and multi-modal analytics reduce assay confounding risk.
Supplier-reported specifications; verify COA upon receipt.
Quality Control Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate Based on Verified Evidence


Lead Optimization Campaigns Targeting Kinase Inhibition Requiring Metabolic Stability

Medicinal chemistry teams optimizing trisubstituted thiazole kinase inhibitors—particularly those targeting Cdc7 or related kinases—should select this compound when the 2-position side chain is identified as a metabolic soft spot. The 2,2,2-trifluoroethyl group provides class-level evidence for enhanced metabolic stability . The compound's regioisomeric identity (5-ethyl carboxylate) matches the scaffold used in published Cdc7 inhibitor SAR studies, enabling direct comparison with literature data [1].

Agrochemical Discovery Programs Leveraging Fluorinated Thiazole Scaffolds

Thiazole derivatives containing trifluoroethyl groups are explored for fungicidal and herbicidal applications due to enhanced lipophilicity, which improves plant tissue penetration . This compound serves as a versatile intermediate for generating diverse agrochemical candidates through ester hydrolysis and subsequent amidation or other derivatization at the 5-position, while the 4-methyl and 2-trifluoroethyl groups remain fixed pharmacophoric elements [1].

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated Heterocyclic Fragments

The compound's molecular weight (253.24 g/mol) and trifluoroethyl substitution make it suitable as a fragment-sized building block for FBDD campaigns. Its inclusion in the Enamine screening catalog (EN300-1086848) indicates it has been curated for drug discovery purposes . The ethyl ester serves as a synthetic handle for fragment elaboration via hydrolysis to the carboxylic acid or direct aminolysis, providing two distinct vectors for fragment growing.

Chemical Biology Probe Synthesis Requiring High-Purity, Well-Characterized Starting Material

For the synthesis of chemical biology probes where impurity-driven off-target effects must be minimized, the Synblock-grade material (NLT 98% purity with NMR, HPLC, and LC-MS documentation) provides the analytical rigor needed for reproducible probe generation and target engagement studies .

Application
Selection Property
Validation Focus
Kinase lead optimization
2-(2,2,2-trifluoroethyl) for metabolic stability
Metabolic stability assays (e.g., microsomal)
Agrochemical discovery
Trifluoroethyl lipophilicity for penetration
Plant tissue penetration assays
Fragment-based drug discovery
Fragment-sized fluorinated building block
Fragment elaboration via ester handle
Chemical probe synthesis
High-purity, well-characterized material
Verify NMR, HPLC, LC-MS documentation
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